N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclohexyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c1-26(24,25)20-13-14-3-5-15(6-4-14)16(23)21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2,7-8,14-15,20H,3-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYYYFMJNMMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex molecule with potential applications in diverse scientific research fields. and inhibitory activities against acetylcholinesterase.
Mode of Action
This inhibition could potentially lead to an increase in the concentration of acetylcholine, enhancing cognition functions.
Biological Activity
N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure indicates the presence of a piperazine ring, a pyrimidine moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Antitumor Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibitors of CDK4 and CDK6 have been associated with reduced tumor growth in various cancer models .
Table 1: Summary of Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Pyrimidine derivative A | 0.5 | CDK4 | |
| Pyrimidine derivative B | 0.8 | CDK6 | |
| N-((4-(4-(pyrimidin-2-yl)piperazine... | TBD | TBD | TBD |
Antimicrobial Activity
The compound's structural analogs have also been explored for their antimicrobial properties. Specifically, studies have highlighted the inhibition of sterol biosynthesis in Leishmania species through targeting enzymes like CYP51 and CYP5122A1. These enzymes are crucial for the survival of the parasite, and inhibitors have shown potential in reducing promastigote proliferation .
Table 2: Antimicrobial Activity Against Leishmania
| Compound Name | EC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Analogs of N-(3,5-dimethylphenyl)... | 1.5 | CYP51 | |
| Analogs of N-(4-(benzyloxy)phenyl)... | 0.9 | CYP5122A1 | |
| N-((4-(4-(pyrimidin-2-yl)piperazine... | TBD | TBD | TBD |
Case Study 1: Inhibition of CDKs
In a study focusing on the inhibition of CDKs, several pyrimidine-based compounds were synthesized and evaluated for their efficacy against various cancer cell lines. The results demonstrated that modifications to the piperazine ring significantly enhanced potency against CDK6, suggesting that similar modifications could be beneficial for this compound .
Case Study 2: Leishmania Inhibition
Another study assessed the activity of pyrimidine derivatives against Leishmania donovani. Compounds were screened for their ability to inhibit parasite growth in vitro. Results indicated that certain derivatives exhibited low micromolar activity against both promastigotes and intracellular forms of the parasite, highlighting their potential as therapeutic agents .
Scientific Research Applications
Cancer Therapy
N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide has shown promise as an inhibitor of key proteins involved in cancer cell proliferation. Recent studies have focused on its interaction with Polo-like kinase 1 (Plk1), a protein that is often overexpressed in various cancers.
Case Study: Plk1 Inhibition
A study investigated the inhibition of the polo-box domain of Plk1 using derivatives similar to this compound. The results indicated that compounds targeting this domain could selectively induce apoptosis in cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapies .
Neuropharmacology
The compound has also been evaluated for its potential use in treating neurological disorders, particularly Alzheimer's disease. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a candidate for enhancing cholinergic transmission in the brain.
Case Study: Alzheimer’s Disease
Research highlighted the effectiveness of piperazine derivatives in inhibiting cholinesterases, which are crucial for neurotransmitter regulation. The introduction of the pyrimidine moiety into piperazine frameworks has been linked to improved brain penetration and bioavailability, leading to enhanced therapeutic outcomes in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Target Protein | Effectiveness | Reference |
|---|---|---|---|
| Plk1 Inhibition | Polo-like kinase 1 | High | |
| Cholinesterase Inhibition | Acetylcholinesterase | Moderate | |
| Neuroprotection | Multiple pathways | High |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Activity Change |
|---|---|---|
| Base Compound | None | Reference Activity |
| Variant A | Added methyl group | Increased potency |
| Variant B | Substituted pyrimidine | Enhanced selectivity |
Q & A
Q. What are the critical steps in synthesizing N-((4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step processes:
- Step 1 : Formation of the piperazine-pyrimidine core via nucleophilic substitution between pyrimidin-2-yl derivatives and piperazine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2 : Cyclohexane ring functionalization via carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the carbonyl group .
- Step 3 : Sulfonamide incorporation using methanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Optimization : Control temperature (avoiding >100°C to prevent decomposition), use inert atmospheres (N₂/Ar), and monitor purity via HPLC after each step .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate regiochemistry (e.g., distinguishing piperazine C–H environments at δ 3.2–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., piperazine ring chair vs. boat configuration) .
- HPLC-PDA : Assess purity (>95% by area under the curve at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data, such as unexpected splitting in NMR signals?
- Methodological Answer :
- Variable Temperature (VT) NMR : Determine if signal splitting arises from dynamic processes (e.g., hindered rotation of the sulfonamide group) .
- 2D NMR (COSY, NOESY) : Assign overlapping peaks (e.g., cyclohexyl methylene protons) and confirm spatial proximity of substituents .
- Isotopic Labeling : Use deuterated analogs to simplify spectra (e.g., D₂O exchange for –NH groups) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Q. What strategies improve yield and selectivity in the final sulfonamide coupling step?
- Methodological Answer :
- Reagent Selection : Use methanesulfonyl chloride in stoichiometric excess (1.2–1.5 eq.) with slow addition to minimize side reactions .
- Solvent Optimization : Anhydrous DCM or THF reduces hydrolysis of sulfonyl chloride .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates coupling by activating the sulfonyl chloride .
- Workup : Quench with ice-cold water and extract with ethyl acetate to isolate the product .
Q. How does the compound’s conformational flexibility (e.g., piperazine/cyclohexane ring dynamics) influence its biological activity?
- Methodological Answer :
- Molecular Dynamics Simulations : Analyze energy barriers for ring flipping (e.g., AMBER or GROMACS software) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with rigidified rings (e.g., spirocyclic or bridged derivatives) to assess binding affinity changes .
- Crystallographic Data : Compare bioactive conformations (e.g., protein-bound vs. unbound states) using X-ray structures .
Q. What computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to model binding poses in ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess residence time .
- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications (e.g., pyrimidine vs. pyridine) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro activity (e.g., IC₅₀) and computational binding predictions?
- Methodological Answer :
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
- Solvent Effects : Test if DMSO (common solvent) inhibits the target non-specifically .
- Metabolite Interference : Use LC-MS to detect degradation products in assay buffers .
- Conformational Sampling : Re-run docking with flexible receptor models (e.g., induced-fit protocols) .
Tables for Key Data
Table 1 : Representative Synthetic Yields and Conditions
Table 2 : Comparative NMR Shifts for Key Protons
| Proton Group | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Deviation | Reference |
|---|---|---|---|---|
| Piperazine C–H | 3.45 | 3.51 | ±0.06 | |
| Cyclohexyl CH₂ | 1.92 | 1.88 | ±0.04 | |
| Sulfonamide –CH₃ | 3.12 | 3.09 | ±0.03 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
